4-(4-phenylphenyl)benzaldehyde
Overview
Description
4-(4-Phenylphenyl)benzaldehyde is an organic compound with the molecular formula C19H14O. It is a derivative of benzaldehyde, characterized by the presence of two phenyl groups attached to the benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Phenylphenyl)benzaldehyde can be synthesized through various methods, including:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide can also be used to synthesize this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.
Major Products:
Oxidation: 4-(4-Phenylphenyl)benzoic acid.
Reduction: 4-(4-Phenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Phenylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-phenylphenyl)benzaldehyde involves its interaction with various molecular targets. Its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The phenyl groups enhance its ability to participate in π-π interactions, which are crucial in molecular recognition processes.
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis.
4-Bromobenzaldehyde: Similar in structure but contains a bromine atom, making it more reactive in certain substitution reactions.
4-(Phenylethynyl)benzaldehyde: Contains an ethynyl group, which introduces different reactivity patterns.
Uniqueness: 4-(4-Phenylphenyl)benzaldehyde is unique due to the presence of two phenyl groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from simpler benzaldehyde derivatives and provides unique opportunities for its use in various fields.
Properties
IUPAC Name |
4-(4-phenylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHBGIDOTCOEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455514 | |
Record name | [1,1':4',1''-Terphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17800-49-6 | |
Record name | [1,1':4',1''-Terphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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